1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
CAS No.:
Cat. No.: VC18499610
Molecular Formula: C13H19BrN2Si
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrN2Si |
|---|---|
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | (3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3 |
| Standard InChI Key | ZWLCHPQCXQNPGH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₁₉BrN₂Si and a molecular weight of 311.29 g/mol . Its IUPAC name, (5-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyldimethylsilane, reflects the substitution pattern: a bromine atom at position 3 of the pyrrolopyridine ring and a TBS group at position 1 . The TBS group enhances the compound’s stability and solubility in organic solvents, a common strategy in protecting reactive nitrogen heterocycles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉BrN₂Si | |
| Molecular Weight | 311.29 g/mol | |
| CAS Number | 918525-02-7 | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Organic solvents (e.g., THF) |
Spectral Characterization
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Infrared (IR) Spectroscopy: Peaks corresponding to C-Br (≈500–600 cm⁻¹) and Si-C (≈750–800 cm⁻¹) stretching vibrations confirm the presence of bromine and the silyl group .
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 311.29 aligns with the molecular weight .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via silylation of pyrrolopyridine precursors. A common method involves:
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Protection of the pyrrolopyridine nitrogen with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .
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Bromination using N-bromosuccinimide (NBS) or bromine in a chlorinated solvent (e.g., dichloromethane) .
Example Reaction:
Reactivity Profile
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Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine groups .
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Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF), regenerating the free NH group for further functionalization .
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
Pyrrolo[2,3-b]pyridine derivatives are recognized for their bioactivity, particularly as fibroblast growth factor receptor (FGFR) inhibitors . While the specific compound is not directly cited in clinical studies, its structural analogs exhibit:
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Anticancer Activity: Inhibition of FGFR1–3 (IC₅₀ values < 25 nM) in breast cancer models .
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Antiviral Potential: Similar frameworks are explored for targeting viral polymerases .
Case Study: FGFR Inhibitor Development
A 2021 study synthesized pyrrolo[2,3-b]pyridine derivatives bearing sulfonyl and cyano groups, demonstrating potent FGFR inhibition (IC₅₀ ≈ 7–25 nM) . The TBS group in such compounds improves metabolic stability, a critical factor in lead optimization .
Future Directions
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Exploration of Bioactivity: Direct evaluation of the compound’s pharmacological potential in kinase assays.
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Advanced Functionalization: Utilization in photocatalyzed C–H activation reactions for complex heterocycle synthesis.
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